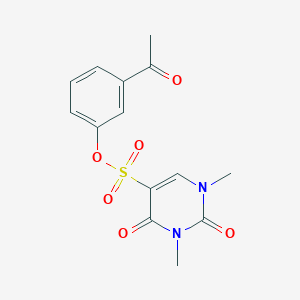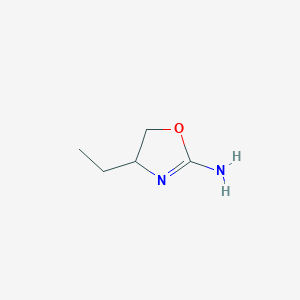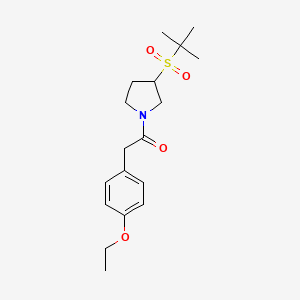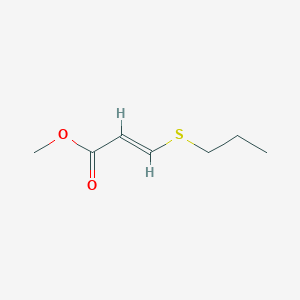![molecular formula C15H15ClN2O4S2 B2806231 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-sulfonamide CAS No. 1903386-56-0](/img/structure/B2806231.png)
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-sulfonamide is a synthetic compound characterized by a complex structure combining chlorinated benzooxazepine and thiophene sulfonamide
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-sulfonamide typically involves a multi-step process. One common method includes:
Formation of the benzooxazepine core: The chlorination of 2-amino-3-chlorobenzoic acid followed by a condensation reaction with glycolaldehyde results in the formation of the benzooxazepine ring.
Attachment of the ethylthiophene moiety: The intermediate benzooxazepine is then reacted with ethylthiophene-2-sulfonamide under specific conditions to achieve the final compound.
Industrial Production Methods: Industrial production often mirrors laboratory synthetic routes but is optimized for large-scale output. Advanced techniques such as continuous flow reactors may be employed to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various oxides, typically requiring oxidizing agents like potassium permanganate.
Reduction: Reduction reactions, often catalyzed by agents such as lithium aluminum hydride, result in the removal of oxygen functionalities.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro or sulfonamide sites, when exposed to strong nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Grignard reagents, alkoxides.
Major Products: These reactions can lead to a variety of products, including:
Hydroxy derivatives via oxidation.
Amino derivatives via nucleophilic substitution.
Reduced benzooxazepine derivatives via reduction.
科学的研究の応用
Chemistry: The compound is utilized as a building block in the synthesis of more complex molecules due to its functional groups and structural complexity.
Biology: Studies have investigated its potential as a pharmacophore in the design of new drugs, especially those targeting the central nervous system.
Medicine: Research suggests potential therapeutic applications, including anti-inflammatory and anti-cancer properties, though these are largely experimental and require further investigation.
Industry: Used in materials science for creating specialized polymers and as a starting material in the synthesis of complex organic compounds.
作用機序
The mechanism of action largely depends on the specific application and context. Generally:
Molecular Targets: The benzooxazepine core interacts with various enzymes and receptors in biological systems, affecting their function.
Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and neurotransmission by binding to specific molecular targets.
類似化合物との比較
Benzooxazepines: Share the core structure but may differ in substitution patterns or additional functional groups.
Thiophene sulfonamides: Have similar sulfonamide functionalities but with different heterocyclic cores.
Uniqueness: N-(2-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-sulfonamide is unique due to its combined benzooxazepine and thiophene sulfonamide structures, offering a versatile platform for diverse chemical reactions and potential biological activities.
特性
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S2/c16-12-3-4-13-11(8-12)9-18(14(19)10-22-13)6-5-17-24(20,21)15-2-1-7-23-15/h1-4,7-8,17H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXKSIOUXPYEQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(3-Methoxy-4-methylphenyl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2806152.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2806154.png)


![3-(1,3-Benzodioxol-5-ylmethyl)-1-[(4-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![2-(naphthalen-1-yl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide](/img/structure/B2806160.png)
![2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]propanamide](/img/structure/B2806162.png)


![7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-thione](/img/structure/B2806167.png)


